N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide
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Overview
Description
N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide is a complex organic compound that features a combination of aromatic, cyano, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the 3-chlorophenyl cyanomethyl intermediate: This can be achieved through a nucleophilic substitution reaction where a 3-chlorophenyl halide reacts with a cyanide source.
Coupling with furan-3-yl formamide: The intermediate is then coupled with furan-3-yl formamide under specific conditions, such as the presence of a base and a suitable solvent, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the cyano group.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of cyano and amide groups with biological molecules.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the amide group can participate in hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-2-yl)formamido]propanamide: Similar structure but with a different position of the furan ring.
N-[(3-bromophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-[1-[[(3-chlorophenyl)-cyanomethyl]amino]-1-oxopropan-2-yl]furan-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c1-10(19-16(22)12-5-6-23-9-12)15(21)20-14(8-18)11-3-2-4-13(17)7-11/h2-7,9-10,14H,1H3,(H,19,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKCAMHTVYEHAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C#N)C1=CC(=CC=C1)Cl)NC(=O)C2=COC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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